1-(2-ethoxyethyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Ethoxyethyl)-1H-pyrazol-4-ol (EEHP) is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless to pale yellow liquid with a low melting point and a boiling point of approximately 150°C. EEHP has a wide range of applications in the fields of science and technology, including synthesis, drug development, and biochemistry.
Scientific Research Applications
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is used in a wide range of scientific research applications, including drug development, biochemistry, and organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is also used as a catalyst in the synthesis of organic compounds, such as amines and carboxylic acids. In addition, 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is used as a reagent in the synthesis of polymers, such as polyurethanes.
Mechanism Of Action
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is known to act as an inhibiting agent in the synthesis of certain compounds. It acts as a Lewis acid, forming a complex with the substrate, thus preventing the reaction from proceeding. This mechanism of action is used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biochemical And Physiological Effects
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is known to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to reduce the absorption of certain drugs in the gastrointestinal tract. In addition, 1-(2-ethoxyethyl)-1H-pyrazol-4-ol has been shown to inhibit the synthesis of certain lipids, such as cholesterol, and to reduce the levels of certain hormones, such as testosterone.
Advantages And Limitations For Lab Experiments
1-(2-ethoxyethyl)-1H-pyrazol-4-ol has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a highly reactive compound, and it can be used to synthesize a wide range of compounds. The main limitation of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol is its low solubility in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol are vast, and there are many potential areas for future research. These include the development of new synthesis methods for 1-(2-ethoxyethyl)-1H-pyrazol-4-ol, the exploration of its potential use in drug development, and the investigation of its effects on biochemical and physiological processes. Additionally, 1-(2-ethoxyethyl)-1H-pyrazol-4-ol could be used to synthesize new materials, such as polymers, and to develop new catalysts for organic synthesis. Finally, further research into the mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol could lead to the development of new inhibitors for use in the synthesis of various compounds.
properties
IUPAC Name |
1-(2-ethoxyethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-4-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRFZPKCRMNNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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